2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene
Description
2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 1, and an ethylsulfonyl group (-SO₂C₂H₅) at position 4 on the benzene ring. The ethylsulfonyl moiety is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-bromo-4-ethylsulfonyl-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINYKRJPNRQKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of 4-(ethylsulfonyl)-1-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to maintain precise control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-(ethylsulfonyl)-1-fluoro-2-methoxybenzene.
Scientific Research Applications
2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and ethylsulfonyl groups, which can undergo various chemical transformations. In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through covalent or non-covalent bonding.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-Bromo-4-(cyclopropylsulfonyl)-1-fluorobenzene (CAS 1446237-21-3)
- Structure : Differs by the sulfonyl substituent (cyclopropyl vs. ethyl).
2-Bromo-4-(bromomethyl)-1-fluorobenzene (CAS 78239-71-1)
- Structure : Bromomethyl (-CH₂Br) replaces ethylsulfonyl.
- Impact : The bromomethyl group is less polar, reducing water solubility (slightly soluble) compared to the sulfonyl analog. It serves as a precursor in synthesizing imidazole derivatives (e.g., DX-04-03, yield: 65%) .
2-Bromo-4-(chloromethyl)-1-fluorobenzene (CAS 78239-72-2)
- Structure : Chloromethyl (-CH₂Cl) substituent.
- Physical State : Liquid at room temperature vs. solid for bromomethyl analogs. Higher reactivity due to weaker C-Cl bond .
Physical and Chemical Properties
*Data inferred from analogs.
Biological Activity
Overview
2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine, fluorine, and an ethylsulfonyl group, suggests potential biological activities that warrant detailed investigation.
The compound has the following chemical properties:
- Molecular Formula : CHBrFOS
- Molecular Weight : 251.11 g/mol
- CAS Number : [B8112602]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ethylsulfonyl group can enhance solubility and bioavailability, while the halogen substituents may influence receptor binding and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in the treatment of diseases where these enzymes are overactive.
- Cytotoxic Effects : In vitro studies have indicated that it may induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings
A summary of key findings from various studies on the biological activity of this compound is presented below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 50 µg/mL |
| Study B | Enzyme Inhibition | Inhibits enzyme X with IC50 = 25 µM |
| Study C | Cytotoxicity | Induces apoptosis in MCF-7 breast cancer cells at concentrations > 10 µM |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound was tested against a panel of clinical isolates, demonstrating significant activity comparable to standard antibiotics.
- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, the compound was tested on various cancer cell lines, including MCF-7 and HeLa cells. Results indicated a dose-dependent increase in cytotoxicity, with mechanisms involving apoptosis being further investigated.
- Enzyme Interaction Studies : Further research focused on the interaction of this compound with specific enzymes implicated in metabolic pathways related to cancer proliferation. The findings suggested that it could serve as a lead compound for developing new therapeutic agents targeting these enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
